4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
- Antimicrobial Activity: A study by Sarvaiya et al. (2019) on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed compounds with potential antimicrobial activity against various bacteria and fungi. This suggests that derivatives of the compound could possess significant antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).
- Antitumor Potential: Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, demonstrating significant antitumor activity against liver, colon, and lung cancer cell lines. This highlights the therapeutic potential of related compounds in cancer treatment (Hafez, Alsalamah, & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The compound “4-(2-((5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” contains a thiophene moiety. Thiophene and its derivatives are known to interact with a wide range of targets, including various enzymes and receptors .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which might influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by thiophene derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
4-[2-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c19-29(25,26)13-5-3-12(4-6-13)7-8-21-16-14(10-20-11-22-16)18-23-17(24-27-18)15-2-1-9-28-15/h1-6,9-11H,7-8H2,(H2,19,25,26)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBMGLWCYEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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